3,3-Bis(ethoxymethyl)oxetane

Catalog No.
S16102247
CAS No.
10404-85-0
M.F
C9H18O3
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Bis(ethoxymethyl)oxetane

CAS Number

10404-85-0

Product Name

3,3-Bis(ethoxymethyl)oxetane

IUPAC Name

3,3-bis(ethoxymethyl)oxetane

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C9H18O3/c1-3-10-5-9(6-11-4-2)7-12-8-9/h3-8H2,1-2H3

InChI Key

BRXHTTSEEAVSLR-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(COC1)COCC

3,3-Bis(ethoxymethyl)oxetane is a synthetic organic compound characterized by its unique oxetane ring structure, which consists of a four-membered cyclic ether. The molecular formula for 3,3-bis(ethoxymethyl)oxetane is C9_9H18_{18}O3_3, and it features two ethoxymethyl groups attached to the 3-position of the oxetane ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique physical and chemical properties, including its ability to undergo various

Typical of oxetanes, including:

  • Ring-opening Reactions: The oxetane ring can be opened by nucleophiles, leading to the formation of larger, more complex molecules. This reaction is often facilitated by acids or bases that generate reactive intermediates.
  • Polymerization: Under certain conditions, 3,3-bis(ethoxymethyl)oxetane can undergo cationic polymerization to form poly(3,3-bis(ethoxymethyl)oxetane). This process is initiated by Lewis acids or strong acids that generate oxonium ions, which then propagate the polymer chain .
  • Substitution Reactions: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution mechanisms, allowing for the modification of the compound's properties .

The synthesis of 3,3-bis(ethoxymethyl)oxetane typically involves:

  • Intramolecular Cyclization: Starting from appropriate precursors containing both ethoxy and hydroxymethyl groups, cyclization can occur to form the oxetane ring.
  • Etherification Reactions: Utilizing alcohols such as ethyl alcohol in the presence of acid catalysts can facilitate the formation of the desired bis(ethoxymethyl) substitution on the oxetane ring .

These methods allow for controlled synthesis with varying yields depending on reaction conditions and substrate choice.

3,3-Bis(ethoxymethyl)oxetane finds applications in various fields:

  • Polymer Chemistry: It serves as a monomer for synthesizing poly(3,3-bis(ethoxymethyl)oxetane), which can be used in producing thermoplastic elastomers and coatings due to their desirable mechanical properties .
  • Medicinal Chemistry: As a structural motif in drug design, it may enhance the pharmacokinetic profiles of therapeutic agents by improving solubility and stability .

Interaction studies involving 3,3-bis(ethoxymethyl)oxetane focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound behaves in biological systems or during polymerization processes. Research indicates that its unique structure allows it to participate in selective reactions that might not occur with other similar compounds .

Several compounds share structural similarities with 3,3-bis(ethoxymethyl)oxetane:

  • 3-Methyl-3-phenyl oxetane: This compound features a phenyl group instead of ethoxy groups and exhibits different reactivity patterns.
  • 3,3-Dimethyloxetane: A simpler derivative with two methyl groups that has been extensively studied for its polymerization behavior.
  • 4-Methyl-2-oxo-1-pyrrolidine: While not an oxetane, it shares some reactivity characteristics due to its cyclic structure.

Comparison Table

Compound NameStructure CharacteristicsUnique Properties
3,3-Bis(ethoxymethyl)oxetaneTwo ethoxy groups on an oxetane ringEnhanced solubility and stability
3-Methyl-3-phenyl oxetanePhenyl group substitutionDifferent reactivity towards electrophiles
3,3-DimethyloxetaneTwo methyl groupsKnown for high crystallinity
4-Methyl-2-oxo-1-pyrrolidineNon-cyclic structureDifferent metabolic pathways

The uniqueness of 3,3-bis(ethoxymethyl)oxetane lies in its dual ethoxy substitution which influences both its physical properties and reactivity compared to other similar compounds.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

174.125594432 g/mol

Monoisotopic Mass

174.125594432 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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